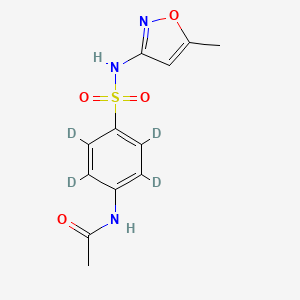

N-Acetyl Sulfamethoxazole-d4 (major)

Übersicht

Beschreibung

N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled compound used primarily as an internal standard in analytical chemistry. It is a derivative of sulfamethoxazole, a sulfonamide antibiotic. The compound is labeled with deuterium, which replaces specific hydrogen atoms, allowing for precise quantification in mass spectrometry applications .

Wirkmechanismus

Target of Action

N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled metabolite of Sulfamethoxazole . Its primary targets are the same as those of Sulfamethoxazole, which is a synthetic antimicrobial agent used to treat various bacterial infections .

Mode of Action

N-Acetyl Sulfamethoxazole-d4 (major) functions as an internal standard for the quantification of Sulfamethoxazole in biological samples using mass spectrometry . It acts by replacing specific hydrogen atoms with deuterium, allowing for accurate measurement of Sulfamethoxazole levels in experimental samples .

Biochemical Pathways

The biochemical pathways affected by N-Acetyl Sulfamethoxazole-d4 (major) are the same as those affected by Sulfamethoxazole. Sulfamethoxazole belongs to the class of sulfonamide drugs, which inhibit bacterial synthesis of dihydrofolic acid, thereby suppressing bacterial growth and reproduction .

Pharmacokinetics

Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of Sulfamethoxazole in experimental studies without affecting its biological activity .

Result of Action

The result of N-Acetyl Sulfamethoxazole-d4’s action involves facilitating the accurate and reliable quantification of Sulfamethoxazole levels, contributing to the understanding of its behavior and interactions within biological systems .

Biochemische Analyse

Biochemical Properties

N-Acetyl Sulfamethoxazole-d4 (major) is a synthetic antimicrobial drug used to treat various bacterial infections, particularly respiratory and urinary tract infections . It belongs to the class of sulfonamide drugs, which inhibit the growth and reproduction of bacteria by blocking the synthesis of dihydrofolic acid .

Cellular Effects

The cellular effects of N-Acetyl Sulfamethoxazole-d4 (major) are primarily related to its antimicrobial activity. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial growth and reproduction .

Molecular Mechanism

The molecular mechanism of N-Acetyl Sulfamethoxazole-d4 (major) involves serving as a reference molecule for the precise determination of sulfamethoxazole concentrations in various biological matrices . Through its isotopic labeling, N-Acetyl Sulfamethoxazole-d4 enables the measurement and analysis of the pharmacokinetics, metabolism, and distribution of sulfamethoxazole in experimental studies without affecting its biological activity .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and is typically stored in a -20°C freezer .

Metabolic Pathways

It is known that sulfamethoxazole, the parent compound of N-Acetyl Sulfamethoxazole-d4 (major), is involved in the folate synthesis pathway in bacteria .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl Sulfamethoxazole-d4 (major) involves the acetylation of sulfamethoxazole-d4. The reaction typically occurs under mild conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of N-Acetyl Sulfamethoxazole-d4 (major) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including mass spectrometry and nuclear magnetic resonance spectroscopy, to confirm its purity and isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions

N-Acetyl Sulfamethoxazole-d4 (major) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: N-Acetyl Sulfamethoxazole-d4 (major) can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Wissenschaftliche Forschungsanwendungen

N-Acetyl Sulfamethoxazole-d4 (major) is widely used in scientific research, particularly in:

Analytical Chemistry: As an internal standard for the quantification of sulfamethoxazole in biological samples using mass spectrometry.

Pharmacokinetics: To study the metabolism and excretion of sulfamethoxazole in vivo.

Environmental Chemistry: To trace the environmental fate of sulfamethoxazole and its metabolites.

Biomedical Research: To investigate the interactions of sulfamethoxazole with biological targets and its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl Sulfamethoxazole: The non-deuterated version of the compound.

Sulfamethoxazole-d4: The deuterated version without acetylation.

Sulfamethoxazole: The parent compound without any modifications.

Uniqueness

N-Acetyl Sulfamethoxazole-d4 (major) is unique due to its stable isotope labeling, which provides enhanced accuracy in analytical measurements. The acetylation further modifies its chemical properties, making it distinct from its non-acetylated counterparts .

Biologische Aktivität

N-Acetyl Sulfamethoxazole-d4 (major) is a stable isotope-labeled metabolite of sulfamethoxazole, a widely used sulfonamide antibiotic. This compound serves primarily as an internal standard in pharmacokinetic studies and metabolic profiling, facilitating the quantification of sulfamethoxazole and its metabolites in biological samples. Despite its role as a reference compound, N-Acetyl Sulfamethoxazole-d4 retains significant relevance in understanding the biological activity associated with its parent compound.

Target of Action

N-Acetyl Sulfamethoxazole-d4 functions similarly to sulfamethoxazole by inhibiting bacterial dihydrofolate synthase, a key enzyme in the folate synthesis pathway. This inhibition disrupts the production of dihydrofolate, a precursor necessary for nucleic acid synthesis, thereby suppressing bacterial growth and reproduction.

Pharmacokinetics

The isotopic labeling of N-Acetyl Sulfamethoxazole-d4 allows for precise tracking of sulfamethoxazole metabolism in vivo. Studies have demonstrated that this compound can be effectively used to assess the pharmacokinetics of sulfamethoxazole, including its absorption, distribution, metabolism, and excretion (ADME) profiles in various biological matrices.

N-Acetyl Sulfamethoxazole-d4 has been characterized by the following biochemical properties:

Case Study: Metabolic Profiling

A study published in Drug Metabolism and Disposition utilized N-Acetyl Sulfamethoxazole-d4 to investigate the metabolic pathways of sulfamethoxazole in rats. Liquid chromatography-mass spectrometry (LC-MS) was employed to identify and quantify metabolites formed after administration. The findings revealed distinct metabolic pathways that sulfamethoxazole undergoes, which are critical for understanding its therapeutic efficacy and potential toxicity.

Cellular Effects

N-Acetyl Sulfamethoxazole-d4 exhibits cellular effects akin to those of sulfamethoxazole. These include:

- Antimicrobial Activity: Effective against a broad spectrum of Gram-positive and Gram-negative bacteria.

- Stability under Storage Conditions: Research indicates that N-Acetyl Sulfamethoxazole-d4 remains stable under freezing conditions, which is essential for maintaining sample integrity during analysis .

Table 1: Comparison of Biological Activity and Stability

| Property | N-Acetyl Sulfamethoxazole-d4 | Sulfamethoxazole |

|---|---|---|

| Antimicrobial Spectrum | Broad spectrum | Broad spectrum |

| Mechanism of Action | Inhibition of dihydrofolate synthase | Inhibition of dihydrofolate synthase |

| Stability at -20°C | Stable | Stable |

| Use as Internal Standard | Yes | No |

Eigenschaften

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15)/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.